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Compound of Interest

N-(3-bromobenzyl)-N-(tert-
Compound Name:
butyl)amine

Cat. No.: B159411

An In-depth Technical Guide to the Chemical Properties of N-(3-bromobenzyl)-N-(tert-
butyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-bromobenzyl)-N-(tert-butyl)amine is a tertiary amine with potential applications in
organic synthesis and pharmaceutical research. This document provides a comprehensive
overview of its chemical properties, plausible synthetic routes, and expected spectroscopic
characteristics. Due to the limited availability of experimental data for this specific isomer,
information from the closely related N-(4-bromobenzyl)-N-(tert-butyl)amine and general
chemical principles are utilized to provide a thorough technical guide.

Chemical Properties

While specific experimental data for N-(3-bromobenzyl)-N-(tert-butyl)amine is not readily
available in public databases, its fundamental properties can be established. The properties of
the isomeric N-(4-bromobenzyl)-N-(tert-butyl)amine are included for comparison and
estimation.[1]

Table 1: Chemical and Physical Properties
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Value (for N-(3- Value (for N-(4-
Property bromobenzyl)-N-(tert- bromobenzyl)-N-(tert-
butyl)amine) butyl)amine)
CAS Number 133042-85-0[2] 87384-76-7[1]
Molecular Formula C11H16BrN C11H16BrN[1]
Molecular Weight 242.16 g/mol 242.16 g/mol [1]
Boiling Point Not available 277.2 °C at 760 mmHgJ[1]
Melting Point Not available Not available[1]
Density Not available 1.23 g/cm3[1]
Solubility Not available Not available[1]
Flash Point Not available 121.4 °C[1]
Refractive Index Not available 1.531[1]

Synthesis Methodologies

The synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine can be approached through several
standard organic chemistry transformations. The two most common and practical methods are
detailed below as hypothetical experimental protocols.

Reductive Amination of 3-Bromobenzaldehyde

Reductive amination is a widely used method for the formation of amines from carbonyl
compounds.[3] This process involves the initial formation of an imine or enamine from the
reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the
corresponding amine.

Experimental Protocol:

¢ Imine Formation: To a solution of 3-bromobenzaldehyde (1 equivalent) in a suitable solvent
such as methanol or dichloromethane, add tert-butylamine (1.1 equivalents). The reaction
mixture is stirred at room temperature. The progress of the imine formation can be monitored
by techniques like TLC or GC-MS.
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e Reduction: Once the imine formation is complete or has reached equilibrium, a reducing
agent is added portion-wise at 0 °C. Common reducing agents for this step include sodium
borohydride (NaBHa4), sodium cyanoborohydride (NaBH3CN), or sodium
triacetoxyborohydride (NaBH(OAC)3).

o Work-up: After the reduction is complete, the reaction is quenched by the slow addition of
water. The organic solvent is removed under reduced pressure, and the aqueous layer is
extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

 Purification: The crude product can be purified by column chromatography on silica gel to
yield pure N-(3-bromobenzyl)-N-(tert-butyl)amine.

Reductive Amination Workflow
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Caption: Workflow for the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine via reductive

amination.

Nucleophilic Substitution of 3-Bromobenzyl Bromide

This method involves the direct alkylation of tert-butylamine with 3-bromobenzyl bromide. As
tert-butylamine is a primary amine, over-alkylation to form a quaternary ammonium salt is a
potential side reaction, which can be minimized by using an excess of the amine.

Experimental Protocol:
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e Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzyl bromide (1 equivalent) in a
polar aprotic solvent such as acetonitrile or DMF.

e Amine Addition: Add an excess of tert-butylamine (2-3 equivalents) to the solution. The use
of a non-nucleophilic base, such as potassium carbonate or triethylamine, can also be
employed to scavenge the HBr formed during the reaction.

o Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to
facilitate the substitution. The reaction progress is monitored by TLC or GC-MS.

o Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an
organic solvent. The organic layer is washed with water and brine to remove any remaining
salts and amine.

 Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the
solvent is evaporated. The resulting crude product is then purified by column
chromatography.

Nucleophilic Substitution Workflow
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Caption: Workflow for the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine via
nucleophilic substitution.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for N-(3-bromobenzyl)-N-(tert-butyl)amine is not currently
available. The following are predicted spectral characteristics based on the structure of the
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molecule and data from analogous compounds.

'H NMR Spectroscopy

e Aromatic Protons: Signals corresponding to the protons on the brominated benzene ring are
expected in the aromatic region (& 7.0-7.5 ppm). The substitution pattern will lead to a
complex splitting pattern.

e Benzyl Protons: A singlet corresponding to the two benzylic protons (-CHz-) is expected
around o 3.6-3.8 ppm.

o tert-Butyl Protons: A sharp singlet for the nine equivalent protons of the tert-butyl group is
anticipated around 6 1.1-1.3 ppm.

3C NMR Spectroscopy

o Aromatic Carbons: Signals for the six carbons of the benzene ring will appear in the range of
0 120-145 ppm. The carbon attached to the bromine atom will be shifted downfield.

e Benzyl Carbon: The benzylic carbon (-CHz-) signal is expected around & 50-55 ppm.

« tert-Butyl Carbons: The quaternary carbon of the tert-butyl group should appear around & 50-
55 ppm, and the three methyl carbons will give a signal around & 28-30 ppm.

IR Spectroscopy

e C-H Stretching: Aliphatic C-H stretching from the benzyl and tert-butyl groups will be
observed around 2850-3000 cm~1. Aromatic C-H stretching will appear above 3000 cm~1.

e C-N Stretching: A medium to weak absorption band for the C-N stretching of the tertiary
amine is expected in the region of 1250-1020 cm~1.

e Aromatic C=C Stretching: Bands in the 1600-1450 cm~1 region will be indicative of the
benzene ring.

o C-Br Stretching: A band in the fingerprint region, typically around 600-500 cm~1, can be
attributed to the C-Br bond.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry

e Molecular lon Peak: The mass spectrum should show a molecular ion peak (M*) at m/z 241
and an (M+2)* peak of similar intensity at m/z 243, which is characteristic of a compound
containing one bromine atom.

e Fragmentation: A prominent fragment would be the loss of a methyl group from the tert-butyl
moiety, resulting in a peak at m/z 226/228. Another significant fragmentation pathway would
be the cleavage of the benzyl-nitrogen bond, leading to a tropylium-like ion or a bromobenzyl
cation.

Biological Activity

Currently, there is no publicly available information on the biological activity or potential
applications in drug development for N-(3-bromobenzyl)-N-(tert-butyl)amine. However, the
presence of the benzylamine scaffold, a common motif in many biologically active compounds,
suggests that this molecule could be a valuable building block in medicinal chemistry for the
synthesis of novel therapeutic agents.[1] Further research is required to explore its
pharmacological profile.

Conclusion

N-(3-bromobenzyl)-N-(tert-butyl)amine is a compound for which detailed experimental data is
scarce. This guide provides a foundational understanding of its chemical properties, plausible
and detailed synthetic routes, and expected spectroscopic features based on established
chemical principles and data from closely related structures. This information serves as a
valuable resource for researchers interested in the synthesis and potential applications of this
and similar molecules in organic and medicinal chemistry. Further experimental investigation is
necessary to fully characterize this compound and explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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